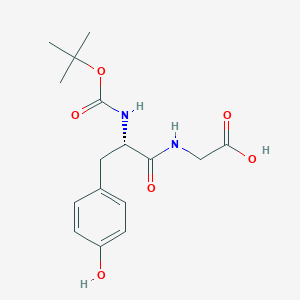

N-(tert-Butoxycarbonyl)-L-tyrosylglycine

Description

Properties

CAS No. |

63909-62-6 |

|---|---|

Molecular Formula |

C16H22N2O6 |

Molecular Weight |

338.36 g/mol |

IUPAC Name |

2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetic acid |

InChI |

InChI=1S/C16H22N2O6/c1-16(2,3)24-15(23)18-12(14(22)17-9-13(20)21)8-10-4-6-11(19)7-5-10/h4-7,12,19H,8-9H2,1-3H3,(H,17,22)(H,18,23)(H,20,21)/t12-/m0/s1 |

InChI Key |

XBPDIRMYWASXPW-LBPRGKRZSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Stability Considerations

The Boc group’s stability under basic conditions is paramount. Studies demonstrate that the cyclohexyl (Chx) group, though effective for phenolic hydroxyl protection, is unnecessary for this synthesis, as the target compound retains the tyrosine hydroxyl in its native form. The Boc-protected intermediate, N-Boc-L-tyrosine, is typically isolated as a white crystalline solid with a melting point of 104–107°C.

Alternative Protection Strategies

While benzyl (Bzl) and 2-bromobenzyloxycarbonyl (BrZ) groups have been explored for tyrosine derivatives, their susceptibility to migration or premature deprotection under basic conditions makes them less favorable compared to Boc. For example, the BrZ group exhibits a 5% loss under mild diisopropylethylamine treatment, whereas Boc remains intact.

Activation of the Carboxyl Group

Activation of N-Boc-L-tyrosine’s carboxyl group is essential for peptide bond formation. Two predominant methods emerge from the literature:

Ethyl Chloroformate-Mediated Activation

In this approach, N-Boc-L-tyrosine is treated with ethyl chloroformate and triethylamine to form a mixed anhydride intermediate. This method, adapted from β-amino acid syntheses, achieves activation within 30 minutes at -15°C, yielding a reactive species suitable for nucleophilic attack by glycine’s amino group.

Carbodiimide Coupling

Alternatively, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with hydroxybenzotriazole (HOBt) facilitates carboxyl activation. This method, employed in α-/β-mixed peptide synthesis, minimizes racemization and enhances coupling efficiency to >90%. The reaction proceeds in dichloromethane (DCM) at room temperature, with completion confirmed via thin-layer chromatography (TLC).

Peptide Bond Formation with Glycine

Coupling N-Boc-L-tyrosine’s activated carboxyl with glycine’s amino group proceeds via nucleophilic acyl substitution.

Solvent and Stoichiometry

Optimal results are obtained in anhydrous DCM or tetrahydrofuran (THF), with a 1.2:1 molar ratio of activated tyrosine to glycine. The reaction typically requires 12–24 hours, with yields ranging from 75% to 88% depending on the activation method.

Byproduct Management

Side products, such as N-acylurea derivatives from carbodiimide reactions, are suppressed using HOBt. Post-reaction purification via silica gel chromatography with ethyl acetate/hexane gradients isolates the desired dipeptide.

Deprotection and Final Isolation

While the Boc group is retained in the final product, incidental protections (e.g., methyl esters) require removal. Hydrolysis of methyl esters is achieved using lithium hydroxide (LiOH) in tetrahydrofuran/water mixtures, followed by acidification to precipitate the free acid. Final purification via recrystallization from ethanol/water yields N-(tert-Butoxycarbonyl)-L-tyrosylglycine with >98% purity.

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity

High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients confirms ≥98% purity, critical for pharmaceutical applications.

Comparative Analysis of Synthetic Methods

| Parameter | Ethyl Chloroformate | EDC/HOBt |

|---|---|---|

| Reaction Time | 4–6 hours | 12–24 hours |

| Yield | 75–80% | 85–88% |

| Racemization Risk | Moderate | Low |

| Purification Complexity | High | Moderate |

EDC/HOBt coupling offers superior yields and lower racemization, making it the method of choice for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butoxycarbonyl)-L-tyrosylglycine undergoes several types of chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.

Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides using coupling reagents like DCC or DIC.

Oxidation and Reduction: The phenolic hydroxyl group of tyrosine can undergo oxidation to form quinones or reduction to form catechols.

Common Reagents and Conditions

Deprotection: TFA in dichloromethane or HCl in methanol.

Coupling: DCC or DIC in the presence of HOBt or N-hydroxysuccinimide (NHS).

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

Deprotection: L-tyrosylglycine and tert-butyl cation.

Coupling: Peptides with extended chains.

Oxidation: Quinones.

Reduction: Catechols.

Scientific Research Applications

N-(tert-Butoxycarbonyl)-L-tyrosylglycine has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of peptides and proteins, serving as a building block for more complex molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein folding.

Medicine: Investigated for its potential in drug development and as a precursor for bioactive peptides.

Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)-L-tyrosylglycine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino function during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions to form peptides and proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Boc-Protected Dipeptides with Altered Amino Acid Residues

a) N-(tert-Butoxycarbonyl)-L-leucylglycine (Boc-L-Leu-Gly-OH)

- Structure: Replaces tyrosine with leucine, a hydrophobic branched-chain amino acid.

- Properties : Increased hydrophobicity compared to Boc-L-Tyr-Gly-OH, impacting solubility in aqueous systems.

- Applications : Commonly used in antimicrobial peptide design due to leucine’s role in enhancing membrane interactions .

b) N-(tert-Butoxycarbonyl)-L-cyclohexylglycine (Boc-L-Chg-OH)

- Structure: Substitutes tyrosine with cyclohexylalanine (Chg), a non-natural amino acid.

- Properties :

- Applications : Used in peptidomimetics to improve resistance to enzymatic degradation .

c) N-(tert-Butoxycarbonyl)-allylglycine (Boc-allyl-Gly-OH)

Boc-Protected Single Amino Acids

a) N-(tert-Butoxycarbonyl)glycine (Boc-Gly-OH)

- Structure: Simplest Boc-protected amino acid without a second residue.

- Properties :

- Applications : Building block for glycine-rich peptide segments and polymer conjugates .

b) N-(tert-Butoxycarbonyl)-L-tyrosine methyl ester (Boc-L-Tyr-OMe)

- Structure : Methyl ester derivative of Boc-L-Tyr-Gly-OH’s tyrosine component.

- Properties: CAS No.: 4326-36-7 Recommended use: Intermediate in peptide synthesis; avoids glycine coupling steps .

Functional and Structural Analogues

a) N-Butyrylglycine

- Structure : Lacks Boc protection; features a butyryl group instead of tyrosine.

- Properties: Molecular formula: C₆H₁₁NO₃ Role in metabolism: Biomarker for fatty acid oxidation disorders .

b) N-(Benzyloxycarbonyl)-L-alanyl-N-cyclopentylglycine

Research Findings and Trends

- Synthetic Efficiency : Boc-L-Tyr-Gly-OH and analogues are synthesized via EDC/HOBt-mediated coupling, ensuring high yields and minimal racemization .

- Stability : Boc protection enhances stability during acidic deprotection (e.g., TFA treatment), critical for SPPS .

- Emerging Applications: Fluorous oxazolidinone auxiliaries (e.g., from ) are being explored to streamline asymmetric synthesis of Boc-protected amino acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.